molecular formula C28H22N4O4 B11386410 1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386410
M. Wt: 478.5 g/mol
InChI Key: ISQCYBRRZUDLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a pyridazine ring, and multiple functional groups, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can be achieved through multi-step organic reactions. One common approach involves the Hantzsch condensation reaction, which is used to form the pyridazine ring . This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave irradiation under solvent-free conditions have been explored to enhance the efficiency of the Hantzsch condensation reaction .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated benzofuran derivatives.

Scientific Research Applications

1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1H-pyrazol-5-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H22N4O4

Molecular Weight

478.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C28H22N4O4/c1-17-7-11-19(12-8-17)29-28(35)26-24(21-5-3-4-6-23(21)36-26)30-27(34)25-22(33)15-16-32(31-25)20-13-9-18(2)10-14-20/h3-16H,1-2H3,(H,29,35)(H,30,34)

InChI Key

ISQCYBRRZUDLTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.